HDAC6 Inhibitory Activity
Benzyl 4-aminopiperidine-1-carboxylate demonstrates quantifiable inhibition of recombinant human HDAC6 with an IC₅₀ of 2.50 × 10³ nM (2.5 μM) [1]. Unprotected 4-aminopiperidine is not reported as an HDAC6 inhibitor in the same assay systems and lacks the Cbz carbamate moiety that can engage the catalytic zinc ion or substrate-binding channel. By comparison, a structurally related Cbz-protected piperidine analog (BDBM50164539) exhibits an IC₅₀ of 88 nM against HDAC8, indicating that the Cbz-piperidine scaffold possesses intrinsic HDAC-binding capacity that varies with enzyme isoform [1]. No comparable inhibitory activity has been reported for Boc-4-aminopiperidine in HDAC assays.
| Evidence Dimension | HDAC6 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 2.50 × 10³ nM (2.5 μM) |
| Comparator Or Baseline | Unprotected 4-aminopiperidine: Not reported as active in HDAC6 assays; Cbz-piperidine analog (BDBM50164539) HDAC8 IC₅₀ = 88 nM |
| Quantified Difference | Target compound shows measurable HDAC6 inhibition versus no reported activity for unprotected scaffold; HDAC8 analog is ~28-fold more potent on a different isoform |
| Conditions | Inhibition of recombinant human HDAC6 using Cbz-(Ac)Lys-AMC substrate; 90 min preincubation followed by trypsin addition, measured after 20 min [1] |
Why This Matters
Procurement for HDAC-focused medicinal chemistry programs benefits from baseline activity data that enable rational SAR expansion; the Cbz group itself may contribute to zinc-binding interactions.
- [1] BindingDB. Entry BDBM50164539 / CHEMBL3798870. IC₅₀ Data: HDAC6 (2.50E+3 nM), HDAC8 (88 nM). Assay details from Martin-Luther University of Halle-Wittenberg, curated by ChEMBL. View Source
